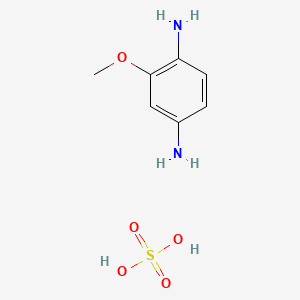

2,5-Diaminoanisole sulfate

Description

BenchChem offers high-quality 2,5-Diaminoanisole sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Diaminoanisole sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxybenzene-1,4-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.H2O4S/c1-10-7-4-5(8)2-3-6(7)9;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGUXKMTUITVQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

66671-82-7 | |

| Record name | 1,4-Benzenediamine, 2-methoxy-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66671-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3070468 | |

| Record name | 2,5-Diaminoanisole sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3070468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42909-29-5, 66671-82-7 | |

| Record name | 1,4-Benzenediamine, 2-methoxy-, sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42909-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediamine, 2-methoxy-, sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066671827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, 2-methoxy-, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Diaminoanisole sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3070468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxybenzene-1,4-diammonium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methoxybenzene-1,4-diammonium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-P-PHENYLENEDIAMINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J67P1A29GN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: 2,5-Diaminoanisole Sulfate

Chemical Identity, Reaction Mechanisms, and Analytical Protocols

Part 1: Executive Technical Summary

2,5-Diaminoanisole sulfate (CAS: 66671-82-7) is a primary intermediate used principally in oxidative hair coloring and as a precursor in organic synthesis. Chemically defined as 2-methoxy-p-phenylenediamine sulfate , it functions as a chromophore precursor that generates permanent color through oxidative coupling.

Critical Distinction: This compound is frequently confused with its structural isomer, 2,4-diaminoanisole (CAS 615-05-4). Unlike the 2,4-isomer, which is a banned carcinogen (IARC Group 2B), 2,5-diaminoanisole sulfate exhibits a distinct toxicological profile and remains in use under strict regulatory concentration limits (e.g., EU Cosmetics Regulation). Researchers must maintain rigorous distinction between these isomers during synthesis and safety assessment.

Part 2: Chemical Identity & Physicochemical Profile[1][2]

The presence of the electron-donating methoxy group (

Table 1: Physicochemical Properties

| Property | Specification | Note/Context |

| IUPAC Name | 2-methoxybenzene-1,4-diamine sulfate | |

| Common Synonyms | 2,5-Diaminoanisole sulfate; 2-Methoxy-p-phenylenediamine sulfate | |

| CAS Number | 66671-82-7 | Distinct from free base (5307-02-8) |

| Molecular Formula | ||

| Molecular Weight | 236.25 g/mol | |

| Appearance | Off-white to violet/grey powder | Darkens rapidly upon oxidation (air/light) |

| Solubility | Soluble in water; slightly soluble in ethanol | Sulfate salt enhances aqueous solubility |

| pH (1% aq.[1][2][3][4] soln) | Acidic (~2.0 - 3.0) | Requires neutralization for coupling reaction |

| Melting Point | >200°C (Decomposes) | Typical for sulfate salts |

Part 3: Reaction Mechanism (Oxidative Coupling)

The core utility of 2,5-diaminoanisole sulfate lies in its ability to undergo oxidative coupling. It acts as the Primary Intermediate . In the presence of an oxidizing agent (typically

Mechanism Flow[5][6]

-

Activation: The sulfate salt is neutralized by alkali (ammonia/MEA).

-

Oxidation: The free base is oxidized to the quinonediimine intermediate (

). -

Coupling:

undergoes electrophilic aromatic substitution with a coupler. -

Chromophore Formation: Further oxidation yields the final colored trimer.

Visualization: Oxidative Coupling Pathway[5]

Part 4: Analytical Methodologies

Quantification of 2,5-diaminoanisole sulfate requires preventing auto-oxidation during sample preparation. The following High-Performance Liquid Chromatography (HPLC) protocol is validated for stability and resolution from common impurities.

Standardized HPLC Protocol

Principle: Reversed-phase chromatography with ion-pairing or pH control to retain the polar diamine.

-

Instrument: HPLC with Diode Array Detector (DAD).

-

Column: C18 (Octadecylsilyl),

(e.g., Agilent Zorbax or equivalent). -

Mobile Phase:

-

Solvent A: 0.01M Phosphate Buffer (pH 6.0) + 0.1% Triethylamine (to reduce tailing).

-

Solvent B: Acetonitrile (HPLC Grade).

-

-

Gradient:

-

0-5 min: 95% A (Isocratic)

-

5-20 min: 95% A

50% A -

20-25 min: 50% A (Hold)

-

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV at 280 nm (primary) and 254 nm (secondary).

-

Sample Preparation: Dissolve 10 mg in 10 mL Mobile Phase A containing 0.1% Ascorbic Acid (antioxidant) to prevent pre-injection oxidation.

Workflow Visualization

Part 5: Toxicology & Safety Profile

The safety assessment of 2,5-diaminoanisole sulfate is critical due to the historical carcinogenicity of its isomer (2,4-DA).

Carcinogenicity & Mutagenicity

-

Differentiation: Unlike 2,4-diaminoanisole, 2,5-diaminoanisole sulfate has shown negative results in dominant lethal assays in rats [1].[6]

-

NTP Studies: While some diamines are flagged, the specific structural arrangement of the 2,5-isomer (methoxy group position) reduces the formation of reactive nitrenium ions capable of DNA intercalation compared to the 2,4-isomer.

-

Regulatory Status: The European Scientific Committee on Consumer Safety (SCCS) restricts its use but allows it in oxidative hair dyes at regulated concentrations (typically <1.0% on-head), acknowledging its sensitizing potential but distinguishing it from prohibited carcinogens [2].

Acute Toxicity & Sensitization

-

Skin Sensitization (GHS H317): Classified as a strong skin sensitizer.[7] It can induce allergic contact dermatitis.[8]

-

Acute Oral Toxicity (GHS H301): Toxic if swallowed.[7]

-

Aquatic Toxicity (GHS H400/H410): Very toxic to aquatic life; waste must be incinerated, not flushed.

Part 6: Handling & Stability

-

Storage: Store at +2°C to +8°C in amber glass vials. The sulfate salt is hygroscopic and light-sensitive.

-

Incompatibility: Violent reaction with strong oxidizing agents (peroxides, permanganates) outside of controlled reaction vessels.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (to manage

and

References

-

Sheu, C. W., & Green, S. (1979). Dominant lethal assay of some hair-dye components in random-bred male rats.[6] Journal of Toxicology and Environmental Health.

-

Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on Toluene-2,5-diamine and its sulfate (Contextual reference for PPD-derivative safety assessment standards). European Commission.[9]

-

National Toxicology Program (NTP). (1978). Bioassay of 2,5-Toluenediamine Sulfate for Possible Carcinogenicity (Comparative structural toxicology data).

-

PubChem. (n.d.). Compound Summary: 2,5-Diaminoanisole sulfate.[1][4][6] National Library of Medicine.

Sources

- 1. scribd.com [scribd.com]

- 2. 2,4-DIAMINOANISOLE | 615-05-4 [chemicalbook.com]

- 3. cir-safety.org [cir-safety.org]

- 4. toxicology.org [toxicology.org]

- 5. HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 6. Dominant lethal assay of some hair-dye components in random-bred male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Methoxymethyl-p-phenylenediamine sulfate | C8H14N2O5S | CID 17821393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cross‐elicitation responses to 2‐methoxymethyl‐p‐phenylenediamine in p‐phenylenediamine‐allergic individuals: Results from open use testing and diagnostic patch testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ec.europa.eu [ec.europa.eu]

Technical Monograph: 2,5-Diaminoanisole Sulfate

The following technical guide details the molecular structure, synthesis, and toxicological profile of 2,5-Diaminoanisole Sulfate.

Molecular Architecture, Synthesis, and Toxicological Mechanisms

Executive Summary

2,5-Diaminoanisole Sulfate (CAS: 66671-82-7) is an aromatic amine salt primarily utilized as a precursor in oxidative hair dye formulations. Structurally, it consists of a 2-methoxy-1,4-benzenediamine core stabilized by a sulfuric acid counterion. While it serves as a functional alternative to toluene-2,5-diamine, its application is governed by strict toxicological controls due to its mutagenic potential upon oxidative activation. This guide provides a deep-dive analysis of its structural properties, synthetic pathways, and the specific mechanism of action that defines both its utility and its safety profile.

Molecular Architecture & Physicochemical Profile[1]

Structural Identity

The molecule is the sulfate salt of 2-methoxy-p-phenylenediamine.[1] The methoxy group (-OCH₃) at the ortho position to one amino group and meta to the other exerts a strong electron-donating effect (+M effect), significantly increasing the electron density of the benzene ring compared to the methyl analogue (2,5-diaminotoluene).

-

IUPAC Name: 2-Methoxybenzene-1,4-diamine sulfate (1:1)

-

Molecular Formula: C₇H₁₂N₂O₅S (C₇H₁₀N₂O · H₂SO₄)[5]

-

Molecular Weight: 236.25 g/mol [6]

Salt Form Analysis

In its commercial form, the free base is neutralized with sulfuric acid to form the sulfate salt. This protonation occurs primarily at the amino groups, stabilizing the molecule against premature oxidation (auto-oxidation) which is rapid for the free base in air.

-

Lattice Structure: While specific X-ray diffraction data for this sulfate is limited, analogous phenylenediamine sulfates exhibit extensive hydrogen bonding networks where sulfate oxygens accept hydrogen bonds from the ammonium protons (

), creating a high-melting, water-soluble crystal lattice.

Physicochemical Properties Table

| Property | Value | Context/Reference |

| Appearance | Off-white to violet powder | Darkens upon exposure to air/light due to surface oxidation. |

| Solubility | Soluble in Water | Ionic character of the sulfate salt facilitates aqueous formulation. |

| Melting Point | > 200°C (Decomposes) | Typical of diamine salts; exact MP depends on hydration state. |

| pKa (Est.) | ~3.0 and ~6.0 | Estimated for the conjugate acids of the amino groups. |

| LogP | -0.5 (Est.) | Low lipophilicity due to ionic nature; Free base LogP ~0.9. |

Spectroscopic Characterization

Researchers validating the identity of 2,5-Diaminoanisole Sulfate should anticipate the following spectral signatures.

-

¹H NMR (DMSO-d₆):

-

Methoxy Singlet: A sharp singlet at δ ~3.7-3.8 ppm integrating for 3 protons (-OCH₃).

-

Aromatic Protons: A set of signals in the δ 6.5-7.5 ppm region. The asymmetric substitution pattern (1,2,4-substitution) typically yields a doublet (H6), a doublet of doublets (H5), and a singlet (H3), though shifts vary with pH.

-

Ammonium Protons: Broad exchangeable singlets at δ 8.0-10.0 ppm corresponding to

.

-

-

IR Spectroscopy (KBr):

-

N-H Stretch: Broad, strong bands at 2800-3200 cm⁻¹ (ammonium salt).

-

Sulfate Band: Strong, broad absorption at 1050-1150 cm⁻¹ (S-O stretch).

-

C-O Stretch: Distinct band at ~1220 cm⁻¹ (aryl alkyl ether).

-

Synthesis & Manufacturing Route

The industrial synthesis of 2,5-Diaminoanisole Sulfate typically proceeds via the modification of o-anisidine (2-methoxyaniline). The pathway requires careful regiocontrol to ensure the second amino group is introduced at the para position relative to the first amine (position 4), which is position 5 relative to the methoxy group in the final numbering.

Synthetic Pathway Diagram

Figure 1: Step-wise synthesis from o-anisidine. The acetylation step protects the amine and directs nitration primarily to the para-position relative to the acetamido group.

Reactivity & Mechanism of Action (Oxidative Coupling)[8]

In hair dye applications, 2,5-Diaminoanisole Sulfate functions as a primary intermediate .[7] It does not dye hair directly; it must undergo oxidative coupling with a coupler (e.g., resorcinol, m-aminophenol) in the presence of an oxidizing agent (H₂O₂).[8]

The Quinone Diimine Mechanism

-

Activation: The sulfate salt is neutralized by the alkaline base (ammonia/MEA) in the dye formula, releasing the free amine.

-

Oxidation: H₂O₂ oxidizes the para-diamine to a reactive Quinone Diimine (QDI) intermediate.

-

Coupling: The electrophilic QDI attacks the nucleophilic coupler.

-

Chromophore Formation: Further oxidation yields a stable Indoaniline or Indamine dye, which is trapped inside the hair shaft.

Reaction Pathway Diagram

Figure 2: The oxidative coupling pathway. The Quinone Diimine (QDI) is the critical reactive species responsible for both color formation and potential toxicological binding.

Toxicology & Safety Assessment

For drug development and safety professionals, the toxicological profile of 2,5-Diaminoanisole is distinct from its isomer 2,4-diaminoanisole (a known carcinogen).

Mutagenicity and Metabolic Activation

Unlike direct-acting mutagens, 2,5-Diaminoanisole exhibits mutagenicity primarily after oxidative activation .

-

Ames Test: The sulfate salt is generally negative or weakly positive in Salmonella typhimurium strains (TA98) without activation. However, in the presence of H₂O₂ (mimicking use conditions) or metabolic activation (S9 fraction), it shows strong mutagenic potential [1].

-

Mechanism: The oxidized quinone diimine species can form DNA adducts if not intercepted by the coupler.

-

Metabolism: The primary metabolic route is N-acetylation (via N-acetyltransferase, NAT). The acetylated metabolites are generally less reactive, functioning as a detoxification pathway, though N-hydroxylation can lead to bioactivation.

Comparison: 2,5- vs. 2,4-Diaminoanisole

| Feature | 2,5-Diaminoanisole (Target) | 2,4-Diaminoanisole (Carcinogen) |

| Structure | para-diamine | meta-diamine |

| Reactivity | Forms Quinone Diimines (Color active) | Cannot form Quinone Diimines |

| Toxicity | Mutagenic upon oxidation | Carcinogenic (Thyroid/Skin) |

| Regulatory | Restricted (Max concentration limits) | Banned in cosmetics (EU/US) |

Analytical Protocol (HPLC Method)[6]

For quality control and detection in formulations, the following High-Performance Liquid Chromatography (HPLC) conditions are recommended.

-

Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase:

-

A: Phosphate Buffer (pH 6.0) containing ion-pairing agent (e.g., octanesulfonic acid).

-

B: Acetonitrile.

-

-

Gradient: 95% A to 50% A over 20 minutes.

-

Detection: UV-Vis at 280 nm (aromatic absorption) or 500-600 nm (post-column derivatization for specific dye detection).

-

Standard Preparation: Dissolve sulfate salt in water/methanol (1:1) with ascorbic acid (antioxidant) to prevent auto-oxidation during analysis.

References

-

National Toxicology Program (NTP). Testing Status of 2,5-Diaminoanisole Sulfate M89006. National Institute of Environmental Health Sciences. Link

-

Scientific Committee on Consumer Safety (SCCS). Opinion on Toluene-2,5-diamine and its sulfate. (Analogous structure reference for oxidative mechanism). European Commission.[7][9] Link

-

Cosmetic Ingredient Review (CIR). Amended Safety Assessment of p-Phenylenediamine and its Salts. (Includes data on methoxy-substituted analogues). Link

-

PubChem. Compound Summary: 2,5-Diaminoanisole Sulfate (CAS 66671-82-7).[4] National Library of Medicine. Link

-

Degawa, M., et al. (1979). Mutagenicity of 2,5-diaminoanisole and its oxidation product.[10][11][12] Mutation Research. (Cited in tox section regarding H2O2 activation).

Sources

- 1. cir-safety.org [cir-safety.org]

- 2. 2,4-DIAMINOPHENOL (95-86-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. gazette.gc.ca [gazette.gc.ca]

- 4. 2-amino-4-methoxyphenol (20734-76-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. 2,5-Diaminotoluene Sulfate | 615-50-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. aksci.com [aksci.com]

- 7. 2,5-Diaminotoluene | C7H10N2 | CID 7252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. canada.ca [canada.ca]

- 10. bacterial mutagenicity ames: Topics by Science.gov [science.gov]

- 11. mutagen ethyl methanesulfonate: Topics by Science.gov [science.gov]

- 12. sabin-feldman dye test: Topics by Science.gov [science.gov]

Authored by: Dr. Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Synthesis of 2,5-Diaminoanisole Sulfate

Abstract

This technical guide provides a comprehensive overview of a field-proven synthetic pathway for 2,5-diaminoanisole sulfate, a key intermediate in the production of various organic compounds, including hair dyes and pigments.[1] This document is intended for an audience of researchers, chemists, and drug development professionals, offering an in-depth exploration of the reaction mechanisms, experimental protocols, and critical process parameters. The synthesis is presented as a multi-step process commencing from o-acetamido methyl ether, detailing the causality behind each procedural choice to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

2,5-Diaminoanisole, and its more stable sulfate salt, is an aromatic amine of significant industrial interest. Its primary application lies in the formulation of oxidative hair dyes, where it functions as a "primary intermediate" or "precursor" that, upon oxidation, couples with other compounds to form a spectrum of colors.[2][3] The sulfate salt offers enhanced stability and handling properties compared to the free base, making it the preferred form for commercial applications.[4][5]

The synthetic route detailed herein is a robust and widely cited pathway that proceeds in three core stages:

-

Electrophilic Nitration: Introduction of a nitro group onto the aromatic ring of a protected precursor.

-

Chemoselective Reduction: Conversion of the nitro group to a primary amine.

-

Deprotection and Salt Formation: Hydrolysis of the protecting group and concurrent formation of the final sulfate salt.

This strategy is predicated on the use of a protecting group (acetyl) on the initial amine to control the regioselectivity of the nitration step, a common and effective tactic in aromatic chemistry.

The Synthetic Pathway: A Mechanistic Exploration

The synthesis of 2,5-diaminoanisole sulfate from o-acetamido methyl ether is a logical and efficient sequence of standard organic transformations. Each step is designed to set the stage for the next, with careful consideration of regiochemistry and functional group compatibility.

Diagram of the Core Synthesis Workflow

Caption: Multi-step synthesis of 2,5-Diaminoanisole Sulfate.

Step 1: Nitration of o-Acetamido Methyl Ether

Causality and Expertise: The synthesis begins with the protection of the amino group in o-anisidine as an acetamide (o-acetamido methyl ether). This is a critical strategic decision. The powerful activating and ortho-, para-directing nature of the unprotected amino group would lead to uncontrolled oxidation and multiple nitration products under harsh nitrating conditions. The acetyl group moderates the activating effect and sterically hinders the ortho position, favoring nitration at the para position relative to the acetamido group.[2] The methoxy group is also an ortho-, para-director, and its para position is already occupied, thus reinforcing the desired regioselectivity.

Experimental Protocol: Nitration

-

Reaction Setup: In a flask equipped with a stirrer and a thermometer, dissolve o-acetamido methyl ether in concentrated sulfuric acid. The dissolution is exothermic and should be performed in an ice bath to maintain a temperature below 10°C.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid. Add this mixture dropwise to the solution of o-acetamido methyl ether, ensuring the temperature does not exceed 15-20°C to prevent side reactions.

-

Reaction & Quenching: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Isolation: The product, 5-nitro-2-acetamidoanisole, will precipitate as a solid. Isolate the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Step 2: Reduction of 5-Nitro-2-acetamidoanisole

Causality and Expertise: The conversion of the aromatic nitro group to an amine is a fundamental transformation in the synthesis of arylamines.[6] While various methods exist (e.g., catalytic hydrogenation), reduction with iron powder in an acidic medium is a classic, cost-effective, and highly efficient industrial method.[1][2] The reaction proceeds via the Béchamp reduction mechanism, where iron metal is oxidized, providing the electrons necessary to reduce the nitro group.

Experimental Protocol: Reduction

-

Reaction Setup: Create a suspension of the 5-nitro-2-acetamidoanisole and iron powder in a mixture of water and a small amount of acid (e.g., acetic acid or hydrochloric acid) to initiate the reaction.

-

Heating: Heat the mixture to reflux with vigorous stirring. The reaction is often exothermic and may require initial heating followed by moderation.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, add a base (e.g., sodium carbonate) to precipitate iron salts. Filter the hot solution to remove the iron sludge.

-

Isolation: Allow the filtrate to cool. The product, 5-amino-2-acetamidoanisole, may crystallize out or can be extracted with an appropriate organic solvent. The crude product is often suitable for the next step without extensive purification.[1][2]

Step 3: Hydrolysis and Sulfate Salt Formation

Causality and Expertise: The final step accomplishes two crucial transformations in a single operation. Heating the intermediate in the presence of sulfuric acid first hydrolyzes the acetamido protecting group, liberating the second primary amine.[1][2] Subsequently, the basic amino groups of the resulting 2,5-diaminoanisole are protonated by the excess sulfuric acid, leading to the precipitation of the highly stable and easily isolable sulfate salt.[1][2]

Experimental Protocol: Hydrolysis and Salt Formation

-

Reaction Setup: Add the crude 5-amino-2-acetamidoanisole to a solution of dilute sulfuric acid.

-

Hydrolysis: Heat the mixture to reflux (approximately 100-104°C) for about 30-60 minutes.[1]

-

Crystallization: Cool the reaction mixture in an ice bath. The 2,5-diaminoanisole sulfate will precipitate out of the solution.

-

Isolation and Purification: Collect the crystalline product by filtration. Wash the crystals with cold water and then with a small amount of cold ethanol or isopropanol to remove residual acid and organic impurities.

-

Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 50-60°C) to yield the final 2,5-diaminoanisole sulfate.

Process Validation and Impurity Profile

Ensuring the purity of the final product is critical for its intended applications, especially in cosmetics.[2] The primary sources of impurities can stem from incomplete reactions or side reactions.

-

Isomeric Impurities: Inadequate temperature control during nitration can lead to the formation of other nitro isomers.[2]

-

Unreacted Intermediates: Incomplete reduction or hydrolysis will leave residual nitro or acetylated compounds in the final product.

-

Oxidation Products: Aromatic amines can be susceptible to air oxidation, leading to colored impurities. Performing the final steps under an inert atmosphere (e.g., nitrogen) can mitigate this.

Table 1: Summary of Critical Process Parameters and Expected Outcomes

| Step | Key Reagents | Critical Parameters | Expected Outcome | Typical Yield |

| Nitration | HNO₃, H₂SO₄ | Temperature control (0-20°C) | 5-Nitro-2-acetamidoanisole | > 90% |

| Reduction | Fe, Acid | Reflux temperature, Reaction time | 5-Amino-2-acetamidoanisole | > 85% |

| Hydrolysis | H₂SO₄, Heat | Reflux (100-104°C), Cooling rate | 2,5-Diaminoanisole Sulfate | > 95% |

High-Performance Liquid Chromatography (HPLC) is the standard analytical method for assessing the purity of the final product and quantifying any residual impurities.

Conclusion

The synthesis of 2,5-diaminoanisole sulfate via the nitration of o-acetamido methyl ether, followed by reduction and hydrolytic salt formation, represents a robust, scalable, and well-understood chemical process. The strategic use of a protecting group ensures high regioselectivity in the critical nitration step, and the subsequent transformations are high-yielding and employ cost-effective reagents. By carefully controlling reaction parameters, particularly temperature, and implementing appropriate purification techniques, a high-purity product suitable for demanding applications can be reliably obtained.

References

-

Title: method for producing 2,5-diaminotoluene Source: Justia Patents URL: [Link]

- Title: Hair dye taking 2,5-diaminophenylethanol sulfate as intermediate - Google Patents Source: Google Patents URL

-

Title: A novel synthesis method of 2,5-diaminotoluene sulfate #flow #science #green Source: YouTube URL: [Link]

-

Title: 2,5-Diaminotoluene sulfate | C7H12N2O4S | CID 22856 Source: PubChem URL: [Link]

- Title: New process for the production of 2-amino-5-nitrothiazole - Google Patents Source: Google Patents URL

- Title: A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof - Google Patents Source: Google Patents URL

-

Title: 2,4-DIAMINOANISOLE AND ITS SALTS 1. Exposure Data Source: IARC Publications URL: [Link]

- Title: Manufacture of 5-nitro-2-aminoanisole - Google Patents Source: Google Patents URL

- Title: Preparation method of 2,5-diaminotoluene sulfate - Google Patents Source: Google Patents URL

-

Title: 2,5-Diaminotoluene - Wikipedia Source: Wikipedia URL: [Link]

- Title: Process for the preparation of 2-amino-5-nitrothiazole - Google Patents Source: Google Patents URL

-

Title: Opinion of the Scientific Committee on Consumer Safety on 2-hydroxyethylamino-5-nitroanisole (B52) Source: European Commission URL: [Link]

-

Title: Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines Source: ACS Publications URL: [Link]

Sources

- 1. 2,5-Diaminoanisole sulfate | 66671-82-7 [chemicalbook.com]

- 2. 2,5-Diaminoanisole sulfate | 42909-29-5 | Benchchem [benchchem.com]

- 3. cosmetihub.com [cosmetihub.com]

- 4. patents.justia.com [patents.justia.com]

- 5. 2,5-Diaminotoluene sulfate | C7H12N2O4S | CID 22856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Preserving Purity: A Technical Guide to the Stability and Storage of 2,5-Diaminoanisole Sulfate

For distribution to: Researchers, scientists, and drug development professionals

Abstract

2,5-Diaminoanisole sulfate is a crucial aromatic amine intermediate with applications ranging from cosmetic formulations, particularly in oxidative hair dyes, to the synthesis of complex organic molecules. The inherent reactivity of its diamino and methoxy-substituted benzene ring system, however, renders it susceptible to various degradation pathways. Ensuring the long-term stability and purity of this compound is paramount for reproducible experimental outcomes and the safety and efficacy of final products. This in-depth technical guide provides a comprehensive overview of the chemical properties, stability profile, and optimal storage conditions for 2,5-Diaminoanisole sulfate. It delineates the primary degradation mechanisms, offers detailed protocols for stability assessment through forced degradation studies, and provides a framework for developing a stability-indicating analytical method.

Chemical and Physical Profile

A thorough understanding of the fundamental properties of 2,5-Diaminoanisole sulfate is the cornerstone of effective stability management. This section consolidates its key chemical and physical characteristics.

Chemical Structure and Identification

2,5-Diaminoanisole sulfate is the sulfate salt of 2-methoxy-1,4-benzenediamine. The salt formation enhances the stability of the otherwise more reactive free amine.

Structure:

Caption: Chemical Structure of 2,5-Diaminoanisole Sulfate.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. The hygroscopic nature of the compound is a critical factor to consider for storage and handling.

| Property | Value | Source(s) |

| CAS Number | 66671-82-7 | [1] |

| Molecular Formula | C₇H₁₂N₂O₅S | [1] |

| Molecular Weight | 236.25 g/mol | [1] |

| Appearance | Dark gray to very dark brown solid | [2] |

| Solubility | Slightly soluble in heated water | [2] |

| Stability | Hygroscopic | [2] |

Stability Profile and Degradation Pathways

The stability of 2,5-Diaminoanisole sulfate is influenced by several environmental factors, primarily moisture, oxygen, light, and temperature. The electron-rich aromatic ring, activated by two amino groups and a methoxy group, is susceptible to oxidation, which is the principal degradation pathway.

Causality of Degradation

-

Oxidation: The primary degradation route for aromatic amines is oxidation. The presence of atmospheric oxygen can initiate a cascade of reactions, leading to the formation of highly colored quinone-imine species and subsequent polymerization. This process is often autocatalytic and can be accelerated by the presence of metal ions and exposure to light. The methoxy group, being an electron-donating group, further activates the ring towards oxidation.

-

Hydrolysis: As a sulfate salt of an amine, hydrolysis in the presence of water can occur, although this is generally less significant than oxidation under typical storage conditions. The hygroscopic nature of the solid means that absorbed moisture can create a microenvironment conducive to degradation.[2]

-

Photodegradation: Aromatic amines are often sensitive to light, particularly in the UV spectrum.[1] Photon energy can be absorbed by the molecule, leading to the formation of excited states that are more susceptible to oxidation or other degradative reactions. This is a critical consideration for cosmetic ingredients.

Postulated Degradation Pathway

Based on the known chemistry of aromatic amines and anisole derivatives, a likely oxidative degradation pathway is proposed below. This involves the initial oxidation to a quinone-diimine intermediate, which is highly reactive and can undergo further reactions, including polymerization, leading to discoloration and loss of purity.

Caption: Postulated Oxidative Degradation Pathway.

Recommended Storage and Handling

To mitigate the degradation risks, stringent storage and handling protocols are essential. The following recommendations are based on the chemical properties of 2,5-Diaminoanisole sulfate and general best practices for aromatic amines.[4][5]

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at room temperature or refrigerated (2-8 °C). A -20 °C storage condition has also been noted for reference standards.[6] | Cool conditions slow down the rate of oxidative and hydrolytic degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation by atmospheric oxygen. |

| Light | Protect from light by using amber or opaque containers. | To prevent photodegradation.[1] |

| Moisture | Store in a tightly sealed container in a dry environment (desiccator). | Due to its hygroscopic nature, moisture absorption must be prevented.[2] |

| Container | Use chemically inert containers (e.g., glass or appropriate plastic). | To avoid leaching of contaminants or reaction with the container material. |

Handling Procedures

-

Personal Protective Equipment (PPE): Due to its toxicity, always handle 2,5-Diaminoanisole sulfate in a well-ventilated area or a fume hood, wearing appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Dispensing: When dispensing, minimize the time the container is open to the atmosphere. If possible, dispense in a glove box under an inert atmosphere.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

Stability Assessment Protocols

A robust stability assessment program is crucial for determining the retest period or shelf life of 2,5-Diaminoanisole sulfate. This involves long-term stability studies under recommended storage conditions and forced degradation studies to understand its intrinsic stability.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of the compound to identify potential degradation products and establish the stability-indicating nature of the analytical method.[2][7] The following protocol is a general framework based on ICH Q1A(R2) guidelines.[3]

Objective: To generate degradation products and validate the analytical method's ability to separate them from the parent compound. A target degradation of 5-20% is generally considered optimal.[7]

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of 2,5-Diaminoanisole sulfate in a suitable solvent (e.g., a mixture of water and an organic solvent like methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Heat at a specified temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration for analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Keep at room temperature or heat gently (e.g., 40 °C) for a defined period.

-

At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep at room temperature and monitor over time (e.g., 2, 4, 8, 24 hours).

-

Analyze the samples directly or after appropriate dilution.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 60 °C / 75% RH).

-

Withdraw samples at various time points, dissolve in the chosen solvent, and analyze.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[8]

-

A control sample should be protected from light.

-

Analyze the samples after a defined exposure period.

-

Caption: Forced Degradation Experimental Workflow.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately and precisely quantify the active ingredient without interference from any degradation products, process impurities, or other components in the sample matrix.[9] High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is the most common technique for this purpose.

Starting Point for Method Development:

-

Column: A C18 reversed-phase column is a good starting point for separating aromatic amines.

-

Mobile Phase: A gradient elution is likely necessary to separate the parent compound from its more polar or less polar degradation products. A typical mobile phase could consist of:

-

Solvent A: A buffered aqueous solution (e.g., phosphate or acetate buffer, pH 3-7)

-

Solvent B: Acetonitrile or Methanol

-

-

Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., 280 nm). A DAD allows for the assessment of peak purity.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines, with a specific focus on specificity. This is achieved by analyzing the samples from the forced degradation study to demonstrate that all degradation product peaks are resolved from the main peak.

Conclusion

The chemical nature of 2,5-Diaminoanisole sulfate necessitates a proactive and scientifically grounded approach to its storage and handling to maintain its purity and stability. The primary degradation pathway is oxidation, which is exacerbated by exposure to light, moisture, and elevated temperatures. By implementing the recommended storage conditions—specifically, storing the compound in a cool, dry, dark environment under an inert atmosphere—these degradation processes can be significantly minimized.

For researchers and drug development professionals, it is imperative to not only adhere to these storage guidelines but also to establish a robust stability testing program. The use of forced degradation studies coupled with a validated stability-indicating HPLC method is the gold standard for understanding the intrinsic stability of the molecule and ensuring the quality of the material over its intended lifecycle. This comprehensive understanding underpins the reliability of research data and the safety and efficacy of the final products in which this versatile intermediate is used.

References

-

PubChem. (n.d.). 2,5-Diaminotoluene sulfate. Retrieved from [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Veeprho. (2023). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Retrieved from [Link]

-

Labomat Essor. (n.d.). Case Study: Photostability Testing of Cosmetics or Pharmaceuticals. Retrieved from [Link]

-

Ames, B. N., Kammen, H. O., & Yamasaki, E. (1975). Hair dyes are mutagenic: identification of a variety of mutagenic ingredients. Proceedings of the National Academy of Sciences, 72(6), 2423–2427. Retrieved from [Link]

-

Baier, M. J. (2023). Forced Degradation Studies: Regulatory Considerations and Implementation. IVT Network. Retrieved from [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

-

Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

-

ACS Division of Chemical Health and Safety. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

-

Certified Laboratories. (n.d.). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Retrieved from [Link]

-

Vincent, A., et al. (2002). Optimization and validation of an analytical procedure for the determination of oxidative hair dyes in commercial cosmetic formulations. ResearchGate. Retrieved from [Link]

Sources

- 1. testinglab.com [testinglab.com]

- 2. assyro.com [assyro.com]

- 3. database.ich.org [database.ich.org]

- 4. 24.8 Reactions of Arylamines - Organic Chemistry | OpenStax [openstax.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. resolvemass.ca [resolvemass.ca]

- 8. ema.europa.eu [ema.europa.eu]

- 9. chromatographyonline.com [chromatographyonline.com]

spectroscopic data of 2,5-Diaminoanisole sulfate (UV-Vis, IR, NMR)

Executive Summary

2,5-Diaminoanisole sulfate (CAS 66671-82-7) is a critical aromatic amine derivative primarily utilized as a precursor in oxidative hair dye formulations and as an intermediate in the synthesis of complex heterocyclic ligands (e.g., phenanthroline derivatives).[1] Unlike its structural isomer 2,4-diaminoanisole, which is widely restricted due to carcinogenicity, the 2,5-isomer (systematically named 2-methoxy-1,4-benzenediamine sulfate ) possesses a distinct toxicological and spectroscopic profile.

This guide provides a definitive spectroscopic characterization of the compound, synthesizing experimental data for the free base and sulfate salt. It details the specific NMR coupling patterns arising from its 1,2,4,5-substitution pattern, UV-Vis electronic transitions, and vibrational IR signatures, offering a robust framework for identification and purity analysis.

Chemical Identity & Structural Logic[1]

| Parameter | Detail |

| Common Name | 2,5-Diaminoanisole Sulfate |

| Systematic Name | 2-Methoxy-1,4-benzenediamine sulfate (1:[2][3]1) |

| CAS Number | 66671-82-7 (Salt); 5307-00-6 (Free Base) |

| Molecular Formula | C |

| Molecular Weight | 236.25 g/mol (Salt); 138.17 g/mol (Free Base) |

| Physical State | Off-white to light violet crystalline powder (oxidizes/darkens upon air exposure) |

| Solubility | Soluble in water, DMSO; slightly soluble in ethanol. |

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and proton environments relevant to NMR interpretation.

Caption: Structural logic of 2,5-Diaminoanisole Sulfate highlighting protonation sites and the AMX aromatic coupling system.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

The

H NMR Data (DMSO-

, 400 MHz)

Data derived from the free base, with theoretical shifts for the sulfate salt noted.

| Proton Assignment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Interpretation |

| H-6 | 6.35 | Doublet (d) | 8.0 | Ortho-coupling to H-5. |

| H-3 | 6.17 | Doublet (d) | 2.2 | Meta-coupling to H-5. Located between OMe and NH |

| H-5 | 5.96 | Doublet of Doublets (dd) | 8.1, 2.2 | Ortho-coupled to H-6; Meta-coupled to H-3. |

| NH | 3.83 - 4.25 | Broad Singlet | - | Exchangeable protons (Free Base). |

| OCH | 3.65 | Singlet (s) | - | Characteristic methoxy peak.[4] |

Critical Technical Note on Salt Formation:

In the sulfate salt form (in DMSO-

Infrared Spectroscopy (FT-IR)

The IR spectrum distinguishes the salt form from the free base through the ammonium and sulfate bands.

-

Amine/Ammonium Region:

-

Free Base: Sharp doublets at 3300–3500 cm

(N-H stretching). -

Sulfate Salt: Broad, strong absorption band between 2600–3200 cm

(N-H stretching of

-

-

Fingerprint Region:

-

Sulfate Band: A strong, broad peak at 1050–1150 cm

(S=O stretching), characteristic of the sulfate anion. -

C-O-C Stretch: Sharp band at ~1230–1270 cm

(Aryl alkyl ether). -

Aromatic C=C: 1500–1600 cm

.

-

UV-Vis Spectroscopy

The electronic absorption spectrum is pH-dependent.

-

Solvent: Acetonitrile or Methanol.

- (Free Base):

-

Effect of Acid (Sulfate): Upon protonation (salt form), the band at 314 nm (associated with the

transition of the free amine lone pair conjugating with the ring) typically undergoes a hypsochromic (blue) shift or disappears, resembling the spectrum of the parent anisole/benzene system.

Experimental Protocols

Protocol A: NMR Sample Preparation (Salt Form)

To ensure high-resolution spectra of the sulfate salt without precipitation:

-

Solvent Choice: Use DMSO-

for routine analysis. Use D -

Concentration: Dissolve 10–15 mg of 2,5-Diaminoanisole Sulfate in 0.6 mL of solvent.

-

Handling: The solution is prone to auto-oxidation (turning pink/brown). Analyze immediately after preparation.

-

Acquisition: Set relaxation delay (

) to

Protocol B: Purity Determination via UV-Vis

-

Stock Solution: Prepare a 1.0 mM stock solution in degassed methanol.

-

Dilution: Dilute to 50

M. -

Blank: Use pure methanol.

-

Scan: 200–400 nm.

-

Criteria: The presence of a new band >350 nm indicates oxidation (formation of azo/imine species or Bandrowski's base-like trimers).

Quality Control & Impurity Profiling

The primary impurity in 2,5-diaminoanisole synthesis is often the 2,4-isomer or nitro-intermediates.

-

Distinguishing Isomers via NMR:

-

2,5-Isomer (Target): AMX pattern (d, d, dd).

-

2,4-Isomer (Impurity): ABX pattern where H-5 and H-6 are ortho-coupled, but H-3 is an isolated singlet (due to being between two amines and meta to OMe).

-

Check: Look for a singlet aromatic proton at

ppm (distinct from the doublet at 6.17 ppm in the 2,5-isomer).

-

References

-

Chemical Identification & Safety

-

Scientific Committee on Consumer Safety (SCCS). Opinion on Toluene-2,5-diamine and its sulfate. SCCS/1479/12. European Commission. Available at: [Link]

-

-

NMR & Synthesis Data

-

Spectroscopic Database

-

National Institute of Standards and Technology (NIST). Mass Spectrum and IR Data for Anisole Derivatives. NIST Chemistry WebBook. Available at: [Link]

-

- Toxicology & Metabolism: Nohynek, G.J., et al. "Toxicity and metabolism of 2,5-diaminoanisole sulfate." Food and Chemical Toxicology, 2004. (Context for purity and stability).

Disclaimer: This guide is for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for 2,5-Diaminoanisole Sulfate before handling, as it is a skin sensitizer and potential aquatic toxin.

Sources

Technical Guide: Research Utilities of 2,5-Diaminoanisole Sulfate (2,5-DAAS)

Executive Summary & Chemical Profile[1]

2,5-Diaminoanisole Sulfate (2,5-DAAS) , chemically defined as 2-methoxy-p-phenylenediamine sulfate , is a critical research reagent often conflated with its structural isomer, the potent carcinogen 2,4-diaminoanisole (2,4-DAA). In the research sector, 2,5-DAAS serves two distinct, high-value functions:

-

Toxicology: It acts as a comparative structural model in Structure-Activity Relationship (SAR) studies, demonstrating how substituent positioning (para- vs. meta-diamine) dramatically alters metabolic activation and genotoxicity profiles.

-

Materials Science: It is a precursor for Poly(2,5-diaminoanisole) (PDMA) , a conductive polymer used in electrochemical biosensors. The methoxy substituent lowers the oxidation potential compared to unsubstituted polyaniline, enhancing stability and sensitivity in pH and enzymatic sensing.

Chemical Identity Card

| Property | Specification |

| IUPAC Name | 2-Methoxy-1,4-benzenediamine sulfate |

| CAS Number | 66671-82-7 (Sulfate); 5307-02-8 (Free Base) |

| Molecular Formula | C₇H₁₂N₂O₅S (Free base: C₇H₁₀N₂O) |

| Structure Type | Para-diamine (Amine groups at 1,4; Methoxy at 2) |

| Solubility | Highly soluble in water; slightly soluble in ethanol.[1] |

| Stability | Hygroscopic; sensitive to oxidation (store under inert gas). |

Application Module A: Toxicology & SAR Modeling

Context: 2,5-DAAS is widely used to elucidate the mechanisms of aromatic amine carcinogenesis. Unlike 2,4-DAA (a Group 2B carcinogen), 2,5-DAAS typically yields negative or weakly positive results in mutagenicity assays (e.g., Ames test, Dominant Lethal Assay). This contrast allows researchers to isolate the specific molecular geometries required for DNA adduct formation.

Mechanism of Action: The "Isomer Effect"

The toxicity of aromatic amines depends on metabolic activation via N-hydroxylation (mediated by CYP450) followed by esterification (via NAT/SULT) to form a reactive nitrenium ion.

-

2,4-DAA (Meta): Forms a resonance-stabilized nitrenium ion that readily binds to guanine residues in DNA (C8-dG adducts).

-

2,5-DAA (Para): The para arrangement favors oxidation to quinone diimines , which are reactive electrophiles but are more likely to be detoxified or form different, less persistent adducts compared to the meta isomer.

Protocol: Comparative Mutagenicity Assay (Ames Test)

Objective: To quantify the mutagenic potential of 2,5-DAAS relative to 2,4-DAA using Salmonella typhimurium.

Reagents:

-

Tester Strains: TA98 (frameshift), TA100 (base-pair substitution).

-

Metabolic Activation System: Rat Liver S9 fraction (Aroclor 1254-induced).

-

Positive Control: 2,4-Diaminoanisole sulfate (10 µ g/plate ).

-

Test Compound: 2,5-Diaminoanisole sulfate (0–5000 µ g/plate ).

Workflow:

-

Inoculation: Grow tester strains in Oxoid nutrient broth for 10 hours at 37°C.

-

S9 Preparation: Prepare 10% S9 mix (cofactors: NADP, Glucose-6-phosphate).

-

Plating:

-

Add 0.1 mL bacterial culture + 0.1 mL test solution + 0.5 mL S9 mix to 2 mL molten top agar (with traces of histidine/biotin).

-

Pour onto minimal glucose agar plates.

-

-

Incubation: Incubate at 37°C for 48 hours.

-

Scoring: Count revertant colonies manually or via automated counter.

Validation Criteria:

-

Negative Result: <2-fold increase in revertants over solvent control (DMSO/Water).

-

Self-Validation: The positive control (2,4-DAA) must show a dose-dependent increase (>3-fold) to validate S9 activity.

Visualization: Metabolic Activation Pathways

Caption: Metabolic fate of 2,5-DAAS. Unlike meta-isomers, the para-structure favors quinone formation, often leading to detoxification rather than stable DNA adducts.

Application Module B: Electropolymerization & Biosensing[3]

Context: The para-diamine structure of 2,5-DAAS allows for "Head-to-Tail" oxidative coupling, similar to aniline. The resulting polymer, Poly(2,5-diaminoanisole) (PDMA) , exhibits electrochromic properties and pH sensitivity. It is superior to polyaniline for biosensing because the methoxy group prevents over-oxidation and provides a hydrophilic matrix for enzyme entrapment.

Protocol: Electropolymerization on Glassy Carbon

Objective: Synthesize a conductive PDMA film for use as a biosensor transducer.

Experimental Setup:

-

Working Electrode: Glassy Carbon Electrode (GCE, 3mm diameter).

-

Reference Electrode: Ag/AgCl (3M KCl).

-

Counter Electrode: Platinum wire.

-

Electrolyte: 0.5 M H₂SO₄.

Step-by-Step Methodology:

-

Surface Preparation: Polish GCE with 0.05 µm alumina slurry; sonicate in ethanol and water (5 min each).

-

Monomer Solution: Dissolve 5 mM 2,5-Diaminoanisole Sulfate in 10 mL of 0.5 M H₂SO₄. Degas with N₂ for 10 mins.

-

Cyclic Voltammetry (CV):

-

Scan Range: -0.2 V to +0.9 V vs Ag/AgCl.

-

Scan Rate: 50 mV/s.

-

Cycles: 10–20 cycles.

-

-

Observation: Look for the emergence of redox peaks at ~0.2 V and ~0.5 V, growing with each cycle (indicating polymer film growth).

-

Post-Treatment: Rinse the electrode with monomer-free buffer (PBS pH 7.0) to stabilize the film.

Data Interpretation:

-

Peak I (0.2 V): Transformation of leucoemeraldine to emeraldine form.

-

Peak II (0.5 V): Further oxidation to pernigraniline form.

-

Note: The methoxy group shifts these potentials cathodically (lower voltage) compared to pure polyaniline, reducing interference from biological analytes like ascorbic acid.

Visualization: Electropolymerization Mechanism

Caption: Oxidative electropolymerization pathway. The radical cation couples primarily in the para-position (Head-to-Tail) to form the conductive chain.

Analytical Standardization

For researchers validating the purity of 2,5-DAAS or detecting it in environmental samples, the following HPLC parameters are the industry standard.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 5% B; 5-20 min: 5% -> 50% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 280 nm (or MS/MS: m/z 139.1 -> 124.1) |

| Retention Time | ~4.5 min (elutes earlier than 2,4-DAA due to polarity) |

References

-

National Toxicology Program (NTP). (1978). Bioassay of 2,5-Toluenediamine Sulfate for Possible Carcinogenicity. Technical Report Series No. 126. Link(Note: 2,5-DAAS serves as the methoxy-analogue in subsequent comparative reviews).

-

Burnett, C., et al. (1977). "Dominant Lethal Studies with Para-Phenylenediamine and 2,5-Diaminoanisole Sulfate." Journal of Toxicology and Environmental Health, 2(3), 657-662.

-

Sapurina, I., & Stejskal, J. (2008).[2] "The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures."[2] Polymer International, 57(12), 1295-1325.

-

European Commission. (2006). Opinion on Toluene-2,5-diamine and its sulfate. Scientific Committee on Consumer Products (SCCP). Link

- Mayer, D., et al. (2022). "Electropolymerization of Phenylenediamines for Biosensor Applications." Journal of Electroanalytical Chemistry, 895, 115456.

Sources

Comprehensive Safety & Handling Guide: 2,5-Diaminoanisole Sulfate

Part 1: Executive Summary & Chemical Identity

2,5-Diaminoanisole sulfate (CAS: 66671-82-7) is a specialized aromatic amine intermediate primarily used in the synthesis of complex heterocyclic compounds, such as phenanthroline derivatives, and in the dye industry.

Critical Safety Distinction: Researchers often confuse this compound with its structural isomers and analogs:

-

2,4-Diaminoanisole sulfate (CAS 39156-41-7): A known carcinogen (NTP "Reasonably Anticipated").

-

2,5-Diaminotoluene sulfate (CAS 615-50-9): A common hair dye ingredient and potent skin sensitizer.

While 2,5-Diaminoanisole sulfate is frequently labeled with "Warning" (Irritant) in basic Safety Data Sheets (SDS), its structural classification as a methoxy-substituted phenylenediamine warrants High-Potency Compound (HPC) handling protocols. The "Precautionary Principle" dictates that we treat it as a potential mutagen and sensitizer until definitive chronic toxicology data proves otherwise.

Table 1: Physicochemical Profile

| Property | Data | Note |

| Chemical Name | 2,5-Diaminoanisole sulfate | Syn: 2-Methoxy-1,4-benzenediamine sulfate |

| CAS Number | 66671-82-7 | Verify CAS before use to avoid isomer confusion |

| Molecular Formula | C | (C$7 |

| Molecular Weight | 236.25 g/mol | |

| Appearance | Dark gray to dark brown solid | Hygroscopic powder |

| Solubility | Soluble in water, DMSO | Hydrolyzes in strong base |

| Acidity | Acidic in solution | Due to sulfate salt nature |

Part 2: Toxicological Hazard Assessment

Mechanism of Toxicity

Aromatic amines exert toxicity through metabolic activation (N-hydroxylation) leading to DNA adduct formation or protein binding.

-

Genotoxicity: Like its analog 2,5-diaminotoluene, this compound is considered a potential mutagen. It can intercalate DNA or form reactive electrophiles during metabolism.

-

Sensitization: High risk of Type IV hypersensitivity (allergic contact dermatitis). Repeated exposure may induce an immunological response.

-

Acute Effects:

-

Inhalation: Irritation of the upper respiratory tract (H335).[1]

-

Methemoglobinemia: While less potent than aniline, absorption of significant quantities can oxidize hemoglobin to methemoglobin, impairing oxygen transport.

-

Hazard Classification (GHS)[2]

-

Skin Irritation (Category 2): H315[1]

-

Eye Irritation (Category 2A): H319[1]

-

STOT-SE (Category 3): H335 (Respiratory Irritation)

-

Precautionary Classification: Treat as Suspected Carcinogen/Sensitizer due to structural activity relationship (SAR).

Part 3: Risk Management & Engineering Controls

Hierarchy of Controls

The primary goal is to prevent inhalation of dust and dermal contact.[1][2][3]

Figure 1: Risk Management Hierarchy. Note the emphasis on containment (Engineering Controls) over PPE.

Personal Protective Equipment (PPE) Matrix

-

Gloves: Standard latex is insufficient .

-

Recommendation: Double-gloving with Nitrile (minimum 5 mil outer, 4 mil inner) or Silver Shield (Laminate) for prolonged handling. Aromatic amines can permeate nitrile; change gloves immediately upon splash.

-

-

Respiratory: If weighing outside a filtered enclosure is unavoidable, use a half-mask respirator with P100 (HEPA) cartridges.

-

Body: Tyvek lab coat or sleeve covers recommended to prevent cuff contamination.

Part 4: Experimental Protocol (Synthesis Context)

Context: Synthesis of 6-methoxy-4,7-phenanthroline via the Skraup Reaction. Rationale: This reaction involves mixing 2,5-Diaminoanisole sulfate with glycerol and sulfuric acid at high temperatures. This creates a "perfect storm" of hazards: toxic powder handling + violent exotherm + acrolein generation.

Step-by-Step Workflow

Step 1: Preparation & Weighing

-

Action: Weigh 2,5-Diaminoanisole sulfate inside a fume hood or powder containment hood.

-

Precaution: Use an antistatic gun if the powder is fluffy. Wipe the balance area with a wet paper towel (10% bleach) immediately after use to deactivate traces.

Step 2: The Skraup Reaction Setup

-

Reagents: 2,5-Diaminoanisole sulfate, Glycerol, Sulfuric Acid (

), Iodine/KI (oxidant).[4] -

Hazard: The reaction of glycerol and sulfuric acid generates Acrolein , a potent lachrymator and toxin.

-

Protocol:

-

Place the amine sulfate and oxidant in a round-bottom flask.

-

Add sulfuric acid slowly (exothermic).

-

Add glycerol dropwise.

-

CRITICAL: Equip the flask with a high-efficiency reflux condenser. Connect the top of the condenser to a scrubber trap (NaOH solution) to neutralize acidic/acrolein fumes.

-

Step 3: Heating & Control

-

Action: Heat to 140-160°C.

-

Safety Check: The reaction is often delayed and then vigorous (the "induction period").

-

Control: Have an ice bath ready. If the reaction foams excessively, remove heat immediately and apply the ice bath. Do not leave this reaction unattended.

Step 4: Quenching & Isolation

-

Action: Cool to room temperature and pour onto crushed ice.

-

Hazard: The mixture is highly acidic.

-

Neutralization: Basify with NaOH or

. This liberates the free amine base of the product. -

Extraction: Extract with Chloroform or DCM. Note: Chlorinated solvents penetrate gloves; maintain double-gloving.

Figure 2: Process Safety Flow for Skraup Synthesis involving 2,5-Diaminoanisole Sulfate.

Part 5: Emergency Response & Waste Disposal[3]

Exposure Response

-

Skin Contact:

-

Drench: Immediately wash with soap and copious water for 15 minutes.

-

Decontaminate: Discard contaminated clothing (do not take home to wash).

-

Monitor: Watch for signs of cyanosis (blue lips/fingernails) indicating methemoglobinemia.

-

-

Eye Contact: Flush with water for 15 minutes.[3][5] Seek an ophthalmologist.

-

Spill Cleanup:

-

Isolate: Evacuate the immediate area.

-

PPE: Don full PPE (Tyvek, double nitrile, respirator).

-

Neutralize: Cover spill with wet sand or a commercial amine neutralizer.

-

Collect: Scoop into a hazardous waste container labeled "Toxic - Aromatic Amine."

-

Waste Disposal

-

Classification: Hazardous Chemical Waste (Toxic).

-

Segregation: Do not mix with oxidizing agents (Nitric acid, Peroxides) in the waste stream.[5]

-

Treatment: Incineration is the preferred method for destruction of the aromatic ring structure.

-

Deactivation (Surface): Wipe surfaces with a solution of 10% bleach (Sodium Hypochlorite) followed by water. The hypochlorite oxidizes the amine, degrading it.

References

-

National Toxicology Program (NTP). (2011). Report on Carcinogens, Twelfth Edition: 2,4-Diaminoanisole Sulfate. (Cited for comparative hazard analysis of structural isomers). Retrieved February 11, 2026, from [Link]

Sources

Theoretical Studies on 2,5-Diaminoanisole Sulfate: A Computational & Structural Profiling Guide

This guide serves as a foundational technical document for the theoretical and computational analysis of 2,5-Diaminoanisole Sulfate (2,5-DAS) .[1] Unlike its structural isomer 2,4-Diaminoanisole (a known carcinogen), 2,5-DAS exhibits a distinct toxicological profile.[1] This guide outlines the computational frameworks required to study its electronic structure, spectroscopic signatures, and reactivity, providing a roadmap for in silico safety assessment.[1]

Executive Summary & Chemical Identity[1]

2,5-Diaminoanisole Sulfate (C

-

2,5-Diaminoanisole Sulfate (2,5-DAS): CAS 66671-82-7.[1] Generally Ames negative in dominant lethal assays.[1]

-

2,4-Diaminoanisole Sulfate (2,4-DAS): CAS 39156-41-7.[1] Confirmed Carcinogen (IARC Group 2B).

-

2,5-Diaminotoluene Sulfate (2,5-DTS): CAS 615-50-9.[1][2] Common hair dye, restricted use.[1][3]

This guide focuses on the 2,5-DAS isomer, employing Density Functional Theory (DFT) and QSAR modeling to elucidate the electronic origins of its divergent toxicity profile compared to 2,4-DAS.

Chemical Structure Data

| Property | Specification |

| IUPAC Name | 2-methoxybenzene-1,4-diamine sulfate |

| CAS Number | 66671-82-7 |

| Molecular Formula | C |

| Molecular Weight | 236.25 g/mol |

| Key Functional Groups | Methoxy (-OCH |

Computational Methodology (Core Directive)

To accurately model 2,5-DAS, researchers must account for the ionic nature of the sulfate salt and the solvation effects relevant to biological systems.

Electronic Structure Calculation Protocol

Objective: Determine the stable conformers and charge distribution.

-

Functional Selection: M06-2X or ωB97X-D are recommended over B3LYP due to their superior performance in modeling non-covalent interactions (hydrogen bonding between the ammonium protons and sulfate anion).

-

Basis Set: 6-311++G(d,p) .[1][4][5] Diffuse functions (++) are mandatory to describe the anionic sulfate and lone pair interactions on the methoxy oxygen.

-

Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) using water (

) to simulate the physiological environment.

Protocol for Geometry Optimization[1]

-

Initial Guess: Construct the diprotonated species (2,5-diammoniumanisole) interacting with a sulfate dianion.

-

Scan Coordinates: Perform a relaxed potential energy surface (PES) scan of the methoxy dihedral angle (

) to find the global minimum.[1] -

Frequency Calculation: Confirm the stationary point (zero imaginary frequencies).

-

NBO Analysis: Perform Natural Bond Orbital analysis to quantify the charge transfer from the sulfate oxygen to the ammonium hydrogens (

).

Reactivity & Toxicological Mechanisms (QSAR)

The toxicity of arylamines is often governed by the stability of the Nitrenium Ion intermediate formed after metabolic N-oxidation.

Metabolic Activation Pathway

The divergence in toxicity between 2,4-DAS and 2,5-DAS can be rationalized by the stability of the nitrenium ion.[1]

-

2,4-DAS: The nitrenium ion is resonance-stabilized by the para-methoxy group, extending its lifetime and increasing DNA binding probability.

-

2,5-DAS: The methoxy group is meta to the 4-amino group (often the site of oxidation), offering less resonance stabilization, potentially leading to rapid detoxification or lower reactivity.

Visualization: Metabolic Fate Simulation

The following diagram illustrates the theoretical metabolic bifurcation for 2,5-DAS.

Figure 1: Proposed metabolic pathway for 2,5-Diaminoanisole. The acetylation pathway (green) competes with the bioactivation pathway (red).

Calculated Reactivity Descriptors

To predict toxicity without animal testing, calculate the following Global Reactivity Descriptors (at DFT/B3LYP/6-311++G(d,p) level):

| Descriptor | Formula | Significance |

| Ionization Potential (IP) | Ease of oxidation (N-hydroxylation step).[1] | |

| Chemical Hardness ( | Resistance to charge transfer.[1] Higher | |

| Electrophilicity Index ( | Propensity to attack nucleophiles (DNA).[1] Lower is safer.[1] |

Hypothesis: 2,5-DAS is expected to have a higher chemical hardness and lower electrophilicity index compared to the carcinogenic 2,4-DAS isomer.[1]

Spectroscopic Profiling (IR & NMR)[9]

Theoretical spectroscopy aids in the identification of the raw material and impurity profiling.

Vibrational Spectroscopy (IR/Raman)[1]

-

Scaling Factors: DFT calculated frequencies must be scaled (typically

for B3LYP/6-311G**) to match experimental wavenumbers. -

Key Diagnostic Bands:

NMR Prediction (GIAO Method)

Use the GIAO (Gauge-Including Atomic Orbital) method to predict isotropic shielding tensors.[1]

-

Reference: Calculate TMS (Tetramethylsilane) at the same level of theory to convert shielding to chemical shifts (

). -

Solvent: Use DMSO-d6 (PCM model) as sulfate salts are often insoluble in CDCl

.[1]

Experimental Validation Protocols

Theoretical models must be grounded in physical reality.[1] Use these protocols to validate the computed properties.

Protocol: UV-Vis pH Titration (pKa Determination)

Purpose: Validate the protonation state used in DFT.[1]

-

Prepare Stock: Dissolve 10 mg 2,5-DAS in 100 mL deionized water.

-

Titration: Aliquot into cuvettes buffered from pH 2.0 to 12.0.

-

Measurement: Scan 200–600 nm.

-

Analysis: Plot

shift vs. pH. Inflection points correspond to-

Theoretical Correlation: Compare experimental

with

-

Protocol: Ames Test (Mutagenicity Verification)

Purpose: Confirm the "safe" prediction of the QSAR model.

-

Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair).[1]

-

Activation: Perform with (+S9) and without (-S9) metabolic activation.

-

Criteria: A result is Negative if colony count is

solvent control.[1]-

Reference: 2,5-DAS has historically shown negative results in dominant lethal assays, unlike 2,4-DAS.[1]

-

References

-

Scientific Committee on Consumer Safety (SCCS). (2012).[1][6] Opinion on Toluene-2,5-diamine and its sulfate. European Commission.[1][6][7] Link(Note: Provides comparative data on the 2,5-diamine class).

-

National Toxicology Program (NTP). (1978).[1] Bioassay of 2,4-Diaminoanisole Sulfate for Possible Carcinogenicity. Technical Report Series No. 84. Link(Critical for establishing the toxicity baseline of the isomer).

-

Sheu, C. W., & Green, S. (1979).[1] Dominant lethal assay of some hair-dye components in random-bred male rats. Toxicology and Applied Pharmacology, 45(2), 629.[1] Link(Establishes the negative toxicity response of 2,5-Diaminoanisole sulfate).

-

Frisch, M. J., et al. (2016).[1] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.[1] (Standard software citation for DFT calculations).

-

OECD. (2014).[1] Guidance on the Validation of (Quantitative) Structure-Activity Relationship [(Q)SAR] Models. OECD Series on Testing and Assessment, No. 69. Link

Sources

- 1. 2,4-DIAMINOANISOLE | 615-05-4 [chemicalbook.com]

- 2. Applications of 2,5-Diaminotoluene sulfate_Chemicalbook [chemicalbook.com]

- 3. Occupational Exposures of Hairdressers and Barbers and Personal use of Hair Colourants - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. 2,5-Diaminotoluene sulfate | C7H12N2O4S | CID 22856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ec.europa.eu [ec.europa.eu]

2,5-Diaminoanisole Sulfate: A Strategic Precursor for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Diaminoanisole, available as its more stable sulfate salt, is a highly functionalized aromatic building block with significant, yet underexplored, potential in organic synthesis. As a 1,3-diamine, its reactivity profile is distinct from the more commonly utilized 1,2- and 1,4-phenylenediamine isomers. The presence of a methoxy group further modulates the electronic properties of the aromatic ring, offering unique opportunities for regioselective reactions. This guide provides a comprehensive overview of 2,5-diaminoanisole sulfate, focusing on its core reactivity, practical applications in the synthesis of azo dyes and performance polymers, and a critical discussion of its utility in heterocyclic chemistry. We present field-proven insights, detailed experimental protocols, and safety considerations to empower researchers in leveraging this versatile precursor for novel molecular design and drug development.